FUB-PB-22 (full chemical name: (1-(4-fluorobenzyl)-1H-indol-3-yl)(1-(5-fluoropentyl)-1H-pyrazol-3-yl)methanone) is a synthetic cannabinoid receptor agonist (SCRA) []. Classified as a new psychoactive substance (NPS), FUB-PB-22 belongs to the indole and indazole carboxylate class of SCRAs []. It has been identified in herbal blends and illegal products [, ], raising concerns about its potential health risks and leading to its inclusion in scheduled drugs lists in several countries [].
Fub-PB-22 is a synthetic cannabinoid derivative, specifically a fluorinated analog of PB-22. It was first identified in herbal blends in various countries, including Japan, Russia, and Germany, around 2014. Fub-PB-22 has garnered attention due to its potent agonistic activity at the cannabinoid receptor type 2 (CB2), which plays a significant role in modulating immune responses and inflammation. Its classification as a synthetic cannabinoid places it within a group of substances that mimic the effects of naturally occurring cannabinoids found in cannabis.
Fub-PB-22 is classified under synthetic cannabinoids, which are chemically engineered substances designed to replicate the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. The compound has been cataloged with the CAS number 1800098-36-5, and it is often used as an analytical reference standard in research settings. Its presence has been detected in seized drug samples, indicating its illicit use and potential for abuse .
The synthesis of Fub-PB-22 involves modifying the structure of PB-22 by replacing the pentyl side chain with a 4-fluorobenzyl group. This modification enhances its binding affinity for cannabinoid receptors. While specific synthetic routes may vary, they generally include:
The synthesis requires careful control of reaction parameters to ensure high yield and purity of the final product.
Fub-PB-22 features a complex molecular structure characterized by its unique functional groups that influence its pharmacological properties. The molecular formula is C₂₃H₂₃FN₂O, with a molar mass of approximately 364.44 g/mol.
The three-dimensional conformation and steric interactions are crucial for its activity at cannabinoid receptors.
Fub-PB-22 undergoes various metabolic transformations upon administration. Research indicates that it is rapidly metabolized in human liver microsomes, with half-lives reported at approximately 11.5 minutes . Key metabolic pathways include:
These metabolic processes are critical for understanding both the pharmacokinetics and potential toxicity of Fub-PB-22.
Fub-PB-22 primarily acts as an agonist at the CB2 receptor, which is predominantly expressed in immune cells. The mechanism involves:
The specific pathways activated by Fub-PB-22 remain an area of ongoing research, particularly regarding its potential therapeutic applications or adverse effects.
Fub-PB-22 exhibits several notable physical and chemical properties:
These properties are significant for both analytical purposes and potential formulation in research applications.
Fub-PB-22 has been primarily utilized in scientific research as an analytical reference standard for studying synthetic cannabinoids' metabolism and pharmacology. Its applications include:
FUB-PB-22 (quinolin-8-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate) emerged in illicit drug markets around 2014, primarily in Japan, Russia, and Germany, as a novel synthetic cannabinoid (SC) designed to circumvent existing drug legislation [2] [4]. It was identified in herbal blends sold as "Spice" or other designer products, with rapid proliferation due to its potent psychoactive properties. Unlike early synthetic cannabinoids such as JWH-018, FUB-PB-22 features a para-fluorobenzyl substituent instead of a pentyl chain and a quinoline moiety linked via an ester bond—structural modifications intended to evade regulatory detection while maintaining high cannabinoid receptor affinity [4] [6]. By 2014, forensic laboratories in the U.S. (e.g., the U.S. Army Criminal Investigation Laboratory) had documented 16 cases of FUB-PB-22 detection, highlighting its global spread despite lacking pharmacological or toxicological safety data [4].
Table 1: Global Emergence Timeline of FUB-PB-22
Year | Region/Country | Context of Identification |
---|---|---|
2014 | Japan | First detection in herbal blends |
2014 | Russia | Seized drug products |
2014 | United States | 16 forensic cases (USACIL) |
2014 | Germany | Illicit market products |
FUB-PB-22 belongs to the indole-3-carboxylate class of synthetic cannabinoids, with the systematic IUPAC name quinolin-8-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate [1] [6]. Its molecular formula is C~25~H~17~FN~2~O~2~, and it has a molar mass of 396.421 g·mol⁻¹ [1] [6]. The compound’s structure comprises three key domains:
Pharmacologically, FUB-PB-22 acts as a high-potency full agonist at cannabinoid receptors, with binding affinities (K~i~) of 0.386 nM at CB~1~ and 0.478 nM at CB~2~ receptors—exceeding the affinity of Δ⁹-THC by orders of magnitude [1] [6]. This potency arises from structural features that optimize receptor interaction: the fluorobenzyl group enhances lipid solubility and receptor fit, while the quinoline moiety influences electronic properties [4].
Table 2: Chemical and Pharmacological Profile of FUB-PB-22
Property | Value | Method/Reference |
---|---|---|
Molecular formula | C~25~H~17~FN~2~O~2~ | [1] [6] |
Molar mass | 396.421 g·mol⁻¹ | [1] |
CB~1~ binding affinity (K~i~) | 0.386 nM | Radioligand assay [1] |
CB~2~ binding affinity (K~i~) | 0.478 nM | Radioligand assay [1] |
Predicted logD | 3.07 (higher polarity vs. FDU-PB-22) | MetaSite software [4] |
Metabolism studies confirm rapid in vitro degradation in human liver microsomes (half-life = 11.5 min), primarily via ester hydrolysis to yield fluorobenzylindole-3-carboxylic acid (FBI-COOH) and hydroxylated FBI-COOH (M6), followed by glucuronidation [2] [4]. These metabolites (M6 and M7) serve as urinary biomarkers for forensic detection [2].
FUB-PB-22 is prohibited in over 15 countries, with scheduling driven by its high abuse potential and absence of therapeutic applications. Key regulatory actions include:
Table 3: International Legal Status of FUB-PB-22
Country | Regulatory Status | Year Enacted | Legal Framework |
---|---|---|---|
Germany | Anlage II controlled substance | Pre-2015 | Narcotics Act (BtMG) |
Japan | Narcotic designation | 2014 | Pharmaceutical Affairs Law |
China | Controlled substance | 2015 | CFDA Scheduling List |
United States | Schedule I controlled substance | 2016 (permanent) | Controlled Substances Act |
Sweden | Banned substance | 2014 | Public Health Agency Regulations |
The compound’s rapid scheduling reflects global efforts to curb novel psychoactive substances (NPS). However, its initial emergence underscores challenges in preemptive regulation of structurally modified SCs [1] [5].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: